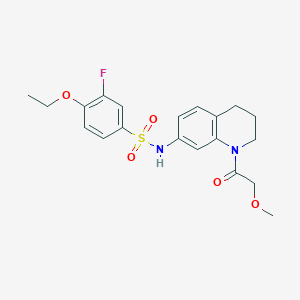

4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that exhibits unique chemical properties due to its intricate structure. This compound has drawn attention in various scientific fields, including medicinal chemistry, due to its potential bioactive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The preparation of 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step synthetic route. The process may start with the synthesis of the core tetrahydroquinoline structure, followed by the introduction of the 2-methoxyacetyl group. Subsequent steps include the attachment of the ethoxy and fluoro groups, and finally, the sulfonamide functional group. Reactions may employ specific catalysts, solvents, and controlled temperature conditions to optimize yield and purity.

Industrial Production Methods: : For industrial-scale production, the compound is synthesized using automated chemical reactors and continuous flow systems. The process is optimized for large-scale output, ensuring that each reaction step is scalable and efficient. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.

Types of Reactions

Oxidation and Reduction: : This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Reduction reactions may target the nitro or carbonyl functionalities, converting them into amine or alcohol groups.

Substitution Reactions:

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Reagents like sodium methoxide or potassium carbonate.

Major Products

Oxidation: : Formation of sulfone derivatives.

Reduction: : Amine or alcohol derivatives.

Substitution: : Variously substituted benzenesulfonamide derivatives.

Aplicaciones Científicas De Investigación

4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in numerous research areas:

Chemistry: : Used as a model compound to study reaction mechanisms and synthetic methodologies.

Biology: : Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine: : Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Potentially useful in developing new materials or chemical processes.

Mecanismo De Acción

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, within biological systems. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.

Comparación Con Compuestos Similares

Compared to similar compounds, 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and bioactivity. For example, compounds like 4-methoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide or 4-ethoxy-3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide share structural similarities but exhibit different reactivity patterns and biological activities.

This concludes our exploration of this compound—a compound brimming with potential and scientific intrigue. Keep exploring, and who knows what fascinating discoveries await!

Actividad Biológica

The compound 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a benzenesulfonamide moiety linked to a tetrahydroquinoline derivative, characterized by an ethoxy and a fluoro substituent. The unique structural attributes suggest a promising profile for therapeutic applications.

- Molecular Formula : C20H23FN2O5S

- Molecular Weight : 422.47 g/mol

- Structural Features :

- Ethoxy group

- Fluoro substituent on the benzene ring

- Tetrahydroquinoline core

- Methoxyacetyl side chain

Biological Activity and Therapeutic Potential

Research has indicated that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Sulfonamides are known for their broad-spectrum antimicrobial properties. The incorporation of the tetrahydroquinoline structure may enhance this activity.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, compounds related to the tetrahydroquinoline framework have shown promise in inhibiting kinases associated with tumor growth.

Case Studies

- Anticancer Activity : A study involving related tetrahydroquinoline derivatives demonstrated significant efficacy against various cancer cell lines, suggesting that modifications to the structure can enhance bioactivity . The compound's interaction with specific kinases could be further explored to understand its potential in oncology.

- Inflammatory Disorders : Compounds with similar sulfonamide structures have been investigated for their anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways warrants further investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-fluorobenzenesulfonamide | Fluorine on benzene | Antibacterial |

| Methanesulfonamide | Simple sulfonamide | Broad-spectrum antimicrobial |

| N-(4-sulfamoylphenyl)acetamide | Acetamide linked to sulfonamide | Anti-inflammatory |

This table highlights the diversity in biological activity among compounds related to this compound.

Propiedades

IUPAC Name |

4-ethoxy-3-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5S/c1-3-28-19-9-8-16(12-17(19)21)29(25,26)22-15-7-6-14-5-4-10-23(18(14)11-15)20(24)13-27-2/h6-9,11-12,22H,3-5,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEANFIPDTCIVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.